Hydantoin, 5-(p-pentoxyphenyl)-5-methyl-
Description
5-(p-Pentoxyphenyl)-5-methylhydantoin is a synthetic hydantoin derivative characterized by a pentoxy group (–O–C₅H₁₁) at the para position of the phenyl ring and a methyl group at the 5-position of the hydantoin core. Hydantoins are heterocyclic compounds with a 2,4-imidazolidinedione structure, widely studied for their pharmacological properties, particularly as anticonvulsants (e.g., phenytoin, mephenytoin) .
Properties
CAS No. |
68524-20-9 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
5-methyl-5-(4-pentoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-3-4-5-10-20-12-8-6-11(7-9-12)15(2)13(18)16-14(19)17-15/h6-9H,3-5,10H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
HZEZNIVDDNRXMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-5-[4-(PENTYLOXY)PHENYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde or ketone.
Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated imidazole derivative in the presence of a palladium catalyst.
Attachment of the pentyl group: The pentyl group can be introduced through an etherification reaction, where the phenolic hydroxyl group of the phenyl ring is reacted with pentyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-5-[4-(PENTYLOXY)PHENYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a dihydroimidazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various alkyl or aryl imidazole derivatives.
Scientific Research Applications
5-METHYL-5-[4-(PENTYLOXY)PHENYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-METHYL-5-[4-(PENTYLOXY)PHENYL]-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Phenytoin (5,5-Diphenylhydantoin)
- Structure : Two phenyl groups at the 5-positions.
- Activity : A first-line anticonvulsant, stabilizes neuronal sodium channels .
- Metabolism : Metabolized to 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH) via hepatic cytochrome P450 enzymes, with para-hydroxylation being the primary pathway .
- Key Differences: 5-(p-Pentoxyphenyl)-5-methylhydantoin has a single phenyl group with a pentoxy chain, increasing lipophilicity (higher logP) compared to phenytoin’s diphenyl structure.
Mephenytoin (5-Ethyl-3-methyl-5-phenylhydantoin)
- Structure : Ethyl and methyl substituents at the 5- and 3-positions, respectively.
- Activity: Anticonvulsant; demethylated to active metabolite nirvanol (5-ethyl-5-phenylhydantoin) .
- Metabolism: Rapid demethylation in dogs and humans, with nirvanol accumulating in plasma .
- Key Differences :
5-Methyl-5-(4-Substituted Phenyl)hydantoins
- Structural Analogs : Compounds with substituents like –OCH₃, –CH₃, –Cl at the para position .
- Activity : Para-substituted derivatives exhibit anticonvulsant activity, while meta-substituted analogs are inactive .
- Physicochemical Data :
- Substituents influence logP values, correlating with solvent interactions and bioactivity. For example:
- 5-(4-Methoxyphenyl)-5-methylhydantoin: Moderate logP, moderate anticonvulsant activity.
- 5-(4-Chlorophenyl)-5-methylhydantoin: Higher logP, enhanced CNS penetration .
Physicochemical and Pharmacological Data Table
*logP values inferred from substituent contributions in solvatochromic studies .
Key Research Findings
- Substituent Position Matters : Para-substituted hydantoins (e.g., pentoxy, methoxy) show stronger anticonvulsant activity than meta-substituted analogs due to optimized interactions with neuronal ion channels .
- Lipophilicity and Bioactivity : Higher logP values (e.g., from pentoxy groups) correlate with improved blood-brain barrier penetration and prolonged activity .
- Metabolic Stability : Bulky substituents like pentoxy may reduce hepatic metabolism, contrasting with phenytoin’s rapid hydroxylation .
Biological Activity
Hydantoin derivatives, including 5-(p-pentoxyphenyl)-5-methyl-, are a significant class of compounds known for their diverse biological activities. This article focuses on the synthesis, characterization, and biological profile of this specific hydantoin derivative, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.
Synthesis and Characterization
The synthesis of 5-(p-pentoxyphenyl)-5-methyl-hydantoin involves the reaction of appropriate precursors through a base-assisted intramolecular amidolysis process. The compound can be characterized using various techniques such as:
- High-Performance Liquid Chromatography (HPLC) : For purity assessment and separation of isomers.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the structural integrity and confirm the molecular structure.
- Mass Spectrometry (MS) : For molecular weight determination.
Biological Activity
Hydantoin derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Recent studies have shown that certain hydantoin derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, 5-(p-pentoxyphenyl)-5-methyl-hydantoin has been evaluated for its cytotoxic effects on human cancer cell lines such as HepG2 (liver), A2780 (ovarian), and MCF7 (breast) using MTT assays. Preliminary results indicate promising IC50 values, suggesting potent activity against these cancer types.
- Antimicrobial Properties : Hydantoins have demonstrated antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal effects, making them potential candidates for developing new antimicrobial agents.
- Anticonvulsant Effects : Some hydantoin derivatives are known for their anticonvulsant properties, which could be beneficial in treating epilepsy and other seizure disorders.
Case Studies
-
Antiproliferative Activity Study :
In a study assessing the biological activity of synthesized hydantoins, 5-(p-pentoxyphenyl)-5-methyl-hydantoin was tested against multiple cancer cell lines. The results showed that this compound exhibited significant cytotoxicity with an IC50 value of approximately 4.5 µmol/L against MCF7 cells, indicating strong potential as an anticancer agent . -
ADMET Profiling :
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were evaluated using software tools like ADMET Predictor. The analysis suggested that 5-(p-pentoxyphenyl)-5-methyl-hydantoin has favorable drug-like properties with moderate water solubility and good membrane permeability, which are crucial for effective pharmacological activity .
Comparative Data Table
| Compound | Cell Line | IC50 (µmol/L) | Activity Type |
|---|---|---|---|
| 5-(p-pentoxyphenyl)-5-methyl-hydantoin | MCF7 | 4.5 | Anticancer |
| Other Hydantoins | HepG2 | Varies | Anticancer |
| Other Hydantoins | A2780 | Varies | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
